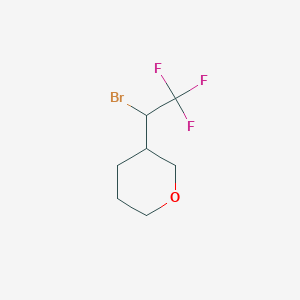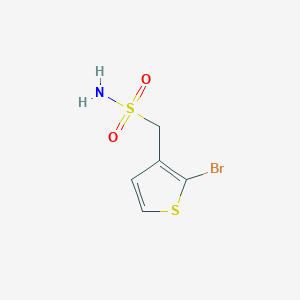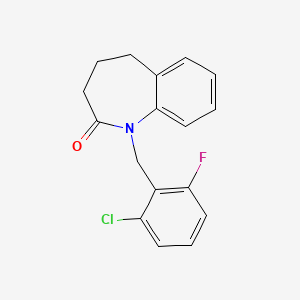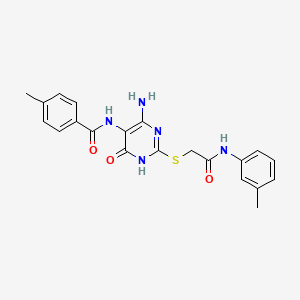
3-(1-Bromo-2,2,2-trifluoroethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromo-2,2,2-trifluoroethyl)oxane, also known as 3-BTFE oxane, is a chemical compound that belongs to the family of oxanes. It is a colorless liquid that is widely used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Bromo-2,2,2-trifluoroethyl)oxane oxane is not well understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of the trifluoromethyl group. The trifluoromethyl group is known to increase the reactivity of the compound towards electrophiles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound oxane. However, it has been reported to be non-toxic and non-carcinogenic. It is also not known to have any adverse effects on the environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1-Bromo-2,2,2-trifluoroethyl)oxane oxane is its unique chemical properties. It has a high boiling point and is a good solvent for polar and nonpolar compounds. It is also stable under a wide range of conditions, making it suitable for use in various reactions. However, one of the limitations of this compound oxane is its high cost, which limits its use in large-scale experiments.
Future Directions
There are several future directions for the use of 3-(1-Bromo-2,2,2-trifluoroethyl)oxane oxane in scientific research. One of the areas of interest is the synthesis of new fluorinated compounds for use in the pharmaceutical industry. This compound oxane can also be used as a solvent for the synthesis of new materials with unique properties. Additionally, the development of new synthesis methods for this compound oxane could lead to a more cost-effective production process.
Conclusion:
In conclusion, this compound is a valuable compound in scientific research due to its unique properties. It is used in the synthesis of various compounds and has a wide range of applications in different industries. Although its mechanism of action and physiological effects are not well understood, it is known to be non-toxic and non-carcinogenic. Future research on this compound oxane could lead to the development of new compounds and materials with unique properties.
Synthesis Methods
The synthesis of 3-(1-Bromo-2,2,2-trifluoroethyl)oxane oxane involves the reaction of 3-hydroxyoxetane and 1-bromo-2,2,2-trifluoroethane in the presence of a base catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of this compound oxane for use in scientific research.
Scientific Research Applications
3-(1-Bromo-2,2,2-trifluoroethyl)oxane oxane has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of fluorinated alcohols, ethers, and amines. These compounds have a wide range of applications in the pharmaceutical, agrochemical, and materials industries. This compound oxane has also been used as a solvent for the synthesis of other compounds.
properties
IUPAC Name |
3-(1-bromo-2,2,2-trifluoroethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3O/c8-6(7(9,10)11)5-2-1-3-12-4-5/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHLUSDQFBRQMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyanocyclopentyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2391453.png)




![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)
![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)
![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2391464.png)
![8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2391465.png)
![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2391469.png)
